6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
説明
6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound featuring a fused imidazothiazole core with a chlorine substituent at position 6 and an aldehyde group at position 3. This structure serves as a versatile scaffold for synthesizing derivatives with diverse biological and pharmacological activities. The chloro group enhances electrophilicity and influences reactivity, while the aldehyde at position 5 enables further functionalization, such as oxime formation or participation in multicomponent reactions like the Biginelli reaction .
特性
IUPAC Name |
6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2OS/c7-5-4(3-10)9-1-2-11-6(9)8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBBEEJDPFMKHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=C(N21)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70317394 | |
| Record name | 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70317394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23576-84-3 | |
| Record name | 6-Chloroimidazo[2,1-b]thiazole-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23576-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 315209 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023576843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23576-84-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315209 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70317394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Cyclization and Core Formation
A common approach starts with the reaction of 2-aminothiazole derivatives with appropriate alkynyl or halo precursors to form the imidazo[2,1-b]thiazole core. For example, treatment of 2-aminothiazole with propargyl bromide in refluxing acetonitrile yields 2-amino-3-(2-propynyl)thiazolium bromide, which upon palladium-catalyzed coupling with aryl iodides in the presence of copper iodide and bases (e.g., cesium carbonate) in aqueous media leads to 6-substituted imidazo[2,1-b]thiazoles.
This Sonogashira-type coupling mechanism involves:
- Oxidative addition of Pd(0) to the aryl iodide.
- Transmetallation with copper salt to form an alkynyl palladium intermediate.
- Reductive elimination to release the coupled product.
- Subsequent isomerization and intramolecular cyclization to form the fused heterocycle.
Functionalization to the 5-Carbaldehyde
The aldehyde group at the 5-position is typically introduced via oxidation of a corresponding methyl or hydroxymethyl derivative or by formylation reactions. Specific literature on direct formylation of 6-chloroimidazo[2,1-b]thiazole is limited, but analogous heterocyclic aldehydes are often prepared by:
- Vilsmeier-Haack formylation using POCl3 and DMF.
- Oxidation of methyl groups using selenium dioxide or manganese dioxide.
Mechanistic Insights
- The palladium-catalyzed coupling is key for ring closure and substitution at the 6-position.
- Sulfonylation with chlorosulfonic acid proceeds via electrophilic aromatic substitution, generating sulfonyl chlorides that can be further transformed.
- The aldehyde functionality is introduced by selective oxidation or formylation, often requiring careful control to avoid over-oxidation or ring degradation.
Research Findings and Optimization
- Kamali et al. demonstrated the use of surfactants (sodium lauryl sulfate) and water as a green medium for Sonogashira coupling, improving yields and environmental profile.
- The sulfonylation process using chlorosulfonic acid is efficient and scalable, with yields above 60% and direct usability of crude products.
- The choice of base, solvent, and temperature critically affects the selectivity and yield of the cyclization and substitution steps.
- Industrial scale-up favors neat or slightly diluted chlorosulfonic acid and gradual addition of the heterocyclic substrate to control exothermicity and gas evolution (HCl).
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Sonogashira Coupling | Pd catalyst, CuI, Cs2CO3, aryl iodide | 60°C, aqueous medium | Moderate to high | Mild, aqueous, versatile | Requires Pd catalyst, sensitive to air/moisture |
| Sulfonylation | Chlorosulfonic acid | 100-130°C, 2 h | ~62% | One-step, scalable | Corrosive reagents, requires gas trapping |
| Formylation/Oxidation | POCl3/DMF or SeO2 | Variable | Variable | Direct aldehyde introduction | May cause side reactions, needs optimization |
化学反応の分析
Types of Reactions
6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted derivatives of the original compound, depending on the specific reaction and conditions employed .
科学的研究の応用
6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic properties.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include key proteins or signaling pathways relevant to the disease being targeted .
類似化合物との比較
Key Structural Modifications and Their Impacts
The following table summarizes critical structural differences and associated properties of 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde and its analogues:
*Calculated based on formula C₆H₃ClN₂OS. †Calculated for C₁₉H₁₂Cl₃N₃O₂S. ‡Calculated for C₁₂H₇FN₂OS. §Calculated for C₁₅H₁₃ClN₂O₂S₂.
生物活性
6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde (C_6H_3ClN_2OS) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications. The information presented here is synthesized from various research studies and reviews to provide a comprehensive understanding of this compound.
Structure and Composition
- Molecular Formula : C_6H_3ClN_2OS
- Molecular Weight : 186.62 g/mol
- CAS Number : 23576-84-3
The structure of this compound features a chloro-substituted imidazole ring fused with a thiazole moiety, which contributes to its biological activity.
Table 1: Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 186.62 g/mol |
| Boiling Point | Not available |
| Purity | Not specified |
| Storage Conditions | Standard conditions |
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. In particular, studies have shown its effectiveness against:
- Staphylococcus aureus
- Bacillus cereus
- Escherichia coli
In one study, derivatives of this compound were screened for their antibacterial activity, revealing that certain halogenated derivatives exhibited enhanced potency against these pathogens .
Anticancer Properties
The compound has also been investigated for its anticancer potential. A study highlighted its ability to inhibit cancer cell proliferation in vitro. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Neuropharmacological Effects
This compound has been identified as a potent agonist of the 5-HT6 receptor. This receptor is implicated in various neurological processes, including mood regulation and cognition. The compound demonstrated high affinity (Ki = 2 nM) and efficacy (EC50 = 6.5 nM) at this receptor, suggesting potential applications in treating disorders such as depression and anxiety .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Studies indicate that:
- Halogen Substituents : The presence of halogen atoms can enhance antibacterial activity. For example, compounds with chlorine or bromine substituents showed improved efficacy against specific bacterial strains .
- Functional Groups : Variations in functional groups attached to the imidazole or thiazole rings can alter the pharmacological profile and potency of the compound.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Chlorine Substitution | Increased antibacterial potency |
| Bromine Substitution | Enhanced anticancer activity |
| Hydroxyl Group | Improved neuropharmacological effects |
Case Study 1: Antimicrobial Screening
In a systematic study conducted by Mishra et al., various derivatives of this compound were synthesized and screened against common bacterial strains. The results indicated that compounds with specific halogen substitutions exhibited significant inhibition zones against Bacillus cereus and Staphylococcus aureus .
Case Study 2: Neuropharmacological Assessment
A pharmacological assessment by Hon et al. explored the effects of this compound on serotonin receptors. The findings revealed that the compound acted as a selective agonist for the 5-HT6 receptor, leading to increased GABA levels in the frontal cortex of rats . This suggests its potential utility in managing conditions like anxiety and obsessive-compulsive disorder.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde, and how are intermediates characterized?
- Methodology : The compound can be synthesized via cyclization reactions using hydrazonoyl halides and alkyl carbothioates. Key intermediates are characterized using NMR, NMR, and mass spectrometry to confirm structural integrity . Alternative routes involve thiosemicarbazide cyclization with carboxylic acids in POCl, followed by halogenation (e.g., bromination with N-bromosuccinimide) .
Q. What spectroscopic techniques are critical for validating the purity and structure of this compound?
- Methodology : Elemental analysis combined with NMR (to confirm proton environments) and NMR (to verify carbon frameworks) are essential. IR spectroscopy helps identify functional groups (e.g., aldehyde C=O stretch at ~1700 cm). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .
Q. How is the compound’s solubility and stability assessed for in vitro bioactivity studies?
- Methodology : Solubility is tested in polar (DMSO, ethanol) and non-polar solvents (dichloromethane) using UV-Vis spectroscopy. Stability under physiological conditions (e.g., PBS buffer at pH 7.4) is monitored via HPLC over 24–72 hours to detect degradation products .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound in multi-step reactions?
- Methodology : Reaction parameters (temperature, solvent, catalyst) are systematically varied. For example, using POCl as both solvent and catalyst at 80–100°C improves cyclization efficiency. Kinetic studies (e.g., TLC monitoring) identify rate-limiting steps, and column chromatography with gradient elution (hexane/ethyl acetate) enhances purity .
Q. What strategies resolve contradictions in biological activity data across different assays (e.g., anti-inflammatory vs. antimicrobial)?
- Methodology : Cross-validate results using orthogonal assays (e.g., COX-2 inhibition for anti-inflammatory activity vs. MIC assays for antimicrobial effects). Control for assay-specific variables, such as cell line viability or bacterial strain resistance profiles. Molecular docking studies (e.g., AutoDock Vina) can rationalize divergent activities by comparing binding affinities to target proteins .
Q. How does the chloro-substitution at position 6 influence electronic properties and reactivity in downstream derivatization?
- Methodology : Density Functional Theory (DFT) calculations (e.g., using Gaussian 09) map electron density distributions to predict reactive sites. Experimental validation involves Suzuki-Miyaura coupling or nucleophilic substitution reactions, monitored by NMR (if trifluoromethyl groups are introduced) or X-ray crystallography .
Q. What in vitro models are suitable for evaluating the compound’s mitochondrial NADH dehydrogenase inhibition?
- Methodology : Use isolated rat liver mitochondria to measure NADH oxidation rates spectrophotometrically (340 nm). Compare inhibition potency to known inhibitors (e.g., rotenone). Confirm specificity via ATP synthesis assays and mitochondrial membrane potential measurements (JC-1 dye) .
Methodological Design & Data Analysis
Q. How to design structure-activity relationship (SAR) studies for imidazo[2,1-b]thiazole derivatives?
- Methodology : Synthesize analogs with variations at positions 5 (aldehyde), 6 (chloro), and 2 (methyl/phenyl). Test bioactivity in parallel (e.g., IC values for enzyme inhibition). Use multivariate regression analysis (e.g., QSAR models) to correlate substituent properties (Hammett constants, logP) with activity .
Q. What statistical approaches are recommended for analyzing contradictory cytotoxicity data across cell lines?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
